molecular formula C8H13NO6 B078514 2-Acetamido-2-deoxy-D-galactonolactone CAS No. 10366-76-4

2-Acetamido-2-deoxy-D-galactonolactone

Cat. No. B078514
CAS RN: 10366-76-4
M. Wt: 219.19 g/mol
InChI Key: NELQYZRSPDCGRQ-MVIOUDGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetamido-2-deoxy-D-galactonolactone, also known as N-acetylgalactosaminolactone or GalNAcolactone, is a lactone derivative of galactosamine. It is an important intermediate in the biosynthesis of glycosaminoglycans and glycolipids. In recent years, 2-Acetamido-2-deoxy-D-galactonolactone has gained attention in the scientific community due to its potential applications in various fields such as medicine, biotechnology, and material science.

Scientific Research Applications

Monosaccharide Conversion and Derivatives

2-Acetamido-2-deoxy-D-galactose (d-GalNAc) is noted for its importance as a widely distributed monosaccharide in nature. A significant breakthrough involves the efficient conversion of D-GlcNAc to a D-GalNAc derivative, demonstrating the compound's versatility in synthesizing various monosaccharides and thiodisaccharides containing a D-GalNAc residue. This transformation is significant due to the high cost of commercially sourcing D-GalNAc, making this conversion process valuable for various applications (Feng & Ling, 2010).

Enzymatic Production

The enzymatic conversion of 2-acetamido-2-deoxy-D-glucose (GlcNAc) to 2-acetamido-2-deoxy-D-galactose (GalNAc) represents a significant advancement. This process involves a one-pot reaction using three enzymes, producing GalNAc from more readily available sugars. The GalNAc produced in this way has broad potential due to its presence in biologically functional sugar chains, yet its limited natural availability (Inoue, Nishimoto, & Kitaoka, 2011).

Inhibitor Synthesis

2-Acetamido-1,2-dideoxy-d-galacto-nojirimycin [DGJNAc], derived from 2-acetamido-2-deoxy-D-galactonolactone, is the first potent competitive sub-micromolar inhibitor of α-N-acetylgalactosaminidases. This inhibitor showcases impressive effectiveness against specific enzymes, marking it as a substantial contribution to biochemical and therapeutic research (Best et al., 2010).

Antioxidant Activity

Studies have identified a sulfated acetamido-heteropolysaccharide composed partly of 2-acetamido-2-deoxy-d-galactose, demonstrating strong antioxidant activities. This compound, through its potent radical scavenging properties, offers potential as a natural antioxidant for various applications (Dang et al., 2013).

Glycomimetic Applications

The synthesis of various functionalized thioglycosides and derivatives of 2-acetamido-2-deoxy-1-thio-α-d-galactopyranose indicates the compound's potential in the study of synthetic vaccines, enzyme inhibitors, glycomimetic scaffolds, and complex carbohydrate systems. This versatility stems from the chemical and biological stability of these derivatives, showcasing the adaptability of 2-acetamido-2-deoxy-D-galactonolactone in scientific research (Knapp & Myers, 2002).

properties

CAS RN

10366-76-4

Product Name

2-Acetamido-2-deoxy-D-galactonolactone

Molecular Formula

C8H13NO6

Molecular Weight

219.19 g/mol

IUPAC Name

N-[(3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-oxooxan-3-yl]acetamide

InChI

InChI=1S/C8H13NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-7,10,12-13H,2H2,1H3,(H,9,11)/t4-,5-,6+,7-/m1/s1

InChI Key

NELQYZRSPDCGRQ-MVIOUDGNSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1=O)CO)O)O

SMILES

CC(=O)NC1C(C(C(OC1=O)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1=O)CO)O)O

Other CAS RN

24960-16-5

synonyms

2-acetamido-2-deoxy-D-galactolactone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Acetamido-2-deoxy-D-galactonolactone
Reactant of Route 2
2-Acetamido-2-deoxy-D-galactonolactone
Reactant of Route 3
2-Acetamido-2-deoxy-D-galactonolactone
Reactant of Route 4
2-Acetamido-2-deoxy-D-galactonolactone
Reactant of Route 5
2-Acetamido-2-deoxy-D-galactonolactone
Reactant of Route 6
2-Acetamido-2-deoxy-D-galactonolactone

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